molecular formula C17H16BrNO5S B2443286 6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid CAS No. 1376441-05-2

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid

Cat. No.: B2443286
CAS No.: 1376441-05-2
M. Wt: 426.28
InChI Key: XQGTYOGYOHIWBB-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is a complex organic compound that features a bromine atom, a methoxy group, and a sulfonamide moiety attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid typically involves multiple steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Sulfonamidation: The attachment of the sulfonamide group through a reaction with an appropriate sulfonyl chloride.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-hydroxy-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid, while reduction could produce 3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid.

Scientific Research Applications

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxybenzoic acid: Similar structure but lacks the sulfonamide and ethenesulfonamido groups.

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methoxy group.

    3-Bromo-2-methylbenzoic acid: Similar core structure but with a methyl group instead of a methoxy group.

Uniqueness

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

6-bromo-3-methoxy-2-[2-(4-methylphenyl)ethenylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5S/c1-11-3-5-12(6-4-11)9-10-25(22,23)19-16-14(24-2)8-7-13(18)15(16)17(20)21/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGTYOGYOHIWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2C(=O)O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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